Product packaging for 4-(p-Bromophenyl)-4'-chlorobenzophenone(Cat. No.:CAS No. 43007-16-5)

4-(p-Bromophenyl)-4'-chlorobenzophenone

Cat. No.: B12668264
CAS No.: 43007-16-5
M. Wt: 371.7 g/mol
InChI Key: HUKGFXRPOYQFSQ-UHFFFAOYSA-N
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Description

Overview of Halogenated Diaryl Ketones in Contemporary Organic Chemistry

Halogenated diaryl ketones, particularly α-haloketones, are a class of compounds that have garnered considerable attention in modern organic chemistry. nih.govnih.gov Their importance stems from their utility as versatile synthetic intermediates. The presence of a halogen atom alpha to a carbonyl group significantly influences the molecule's reactivity; the inductive effect of the carbonyl group polarizes the carbon-halogen bond, making the α-carbon more susceptible to nucleophilic attack. nih.gov This enhanced reactivity makes α-halo ketones valuable precursors for the synthesis of a wide array of organic molecules, including various N, S, and O-heterocycles which are core structures in many pharmaceutical compounds. nih.gov

The synthesis of these ketones is most commonly achieved through the direct halogenation of their corresponding carbonyl precursors using reagents like elemental bromine (Br₂) or iodine (I₂), often under acidic conditions to facilitate the formation of the enol nucleophile. nih.gov Beyond their role as intermediates, halogenated aryl ketones are investigated for their potential applications in materials science and medicinal chemistry. For instance, selective hydrodehalogenation reactions can remove the halogen atoms, which may have been used as protecting or directing groups during synthesis, to yield non-halogenated ketones or the corresponding alcohols. acs.org

Structural Significance of 4-(p-Bromophenyl)-4'-chlorobenzophenone within Benzophenone (B1666685) Derivatives

Benzophenone derivatives consist of a central carbonyl group bonded to two phenyl rings. researchgate.net The specific substituents on these rings dramatically influence the molecule's physicochemical and photophysical properties. nih.govresearchgate.net In this compound, the parent benzophenone structure is modified with two different halogen atoms—bromine and chlorine—at the para positions of the two separate phenyl rings.

Rationale for In-Depth Academic Investigation of this compound

The academic interest in this compound is driven by its potential as a specialized chemical intermediate. Benzophenone derivatives are recognized as important scaffolds in medicinal chemistry, appearing in various drugs and biologically active molecules. rsc.org Furthermore, compounds like the closely related 4-chloro-4'-hydroxybenzophenone (B194592) are crucial intermediates in the synthesis of the lipid-lowering drug fenofibrate (B1672516) and heat-stable polymers. google.compatsnap.comijraset.com

By analogy, this compound presents itself as a valuable precursor for creating more complex molecules. The two distinct halogen atoms offer differential reactivity for sequential cross-coupling reactions, allowing for the controlled, stepwise introduction of new functional groups. This makes it an attractive building block for the synthesis of novel materials or pharmacologically active compounds where precise structural control is necessary. Its well-defined structure also makes it a useful standard for analytical method development, such as in High-Performance Liquid Chromatography (HPLC). sielc.comsielc.com

Scope and Objectives of Scholarly Research on this compound

Scholarly research on this compound and similar halogenated diaryl ketones typically encompasses several key objectives:

Synthesis and Optimization: A primary goal is the development of efficient and clean synthetic routes. This often involves the Friedel-Crafts acylation reaction, a standard method for producing benzophenones. patsnap.comijraset.com Research focuses on optimizing reaction conditions, exploring various catalysts (such as aluminum chloride), and improving product yield and purity. ijraset.comnih.gov

Structural Characterization: A fundamental objective is the complete characterization of the synthesized compound. This involves the use of modern spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), to confirm the molecular structure. nih.gov Chromatographic methods like HPLC are used to assess purity and for purification. sielc.comsielc.com

Reactivity and Application Studies: A significant portion of research is dedicated to exploring the chemical reactivity of the compound. This includes studying selective reactions at the different halogen sites (C-Br vs. C-Cl) and the carbonyl group. The ultimate aim is to demonstrate its utility as a building block for synthesizing new materials, polymers, or potential drug candidates. acs.orgwikipedia.org

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 43007-16-5 sielc.com
Molecular Formula C₁₉H₁₂BrClO sielc.com
Molecular Weight 371.661 g/mol sielc.com
InChI Key HUKGFXRPOYQFSQ-UHFFFAOYSA-N sielc.com
LogP 5.93 sielc.com
Synonyms (4'-Bromo[1,1'-biphenyl]-4-yl)(4-chlorophenyl)methanone sielc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H12BrClO B12668264 4-(p-Bromophenyl)-4'-chlorobenzophenone CAS No. 43007-16-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

43007-16-5

Molecular Formula

C19H12BrClO

Molecular Weight

371.7 g/mol

IUPAC Name

[4-(4-bromophenyl)phenyl]-(4-chlorophenyl)methanone

InChI

InChI=1S/C19H12BrClO/c20-17-9-5-14(6-10-17)13-1-3-15(4-2-13)19(22)16-7-11-18(21)12-8-16/h1-12H

InChI Key

HUKGFXRPOYQFSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthetic Methodologies and Mechanistic Pathways for 4 P Bromophenyl 4 Chlorobenzophenone

Established Synthetic Routes for 4-(p-Bromophenyl)-4'-chlorobenzophenone

The synthesis of the asymmetric diaryl ketone, this compound, is primarily achieved through two well-established strategies: Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions. These methods provide reliable access to the benzophenone (B1666685) core structure.

Friedel-Crafts Acylation Strategies for Benzophenone Core Formation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the formation of aryl ketones. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, two primary pathways are plausible: the acylation of bromobenzene (B47551) with 4-chlorobenzoyl chloride, or the acylation of chlorobenzene (B131634) with 4-bromobenzoyl chloride. Both routes are typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃), which activates the acyl chloride electrophile. wikipedia.org

In the acylation of a substituted benzene (B151609), the position of the incoming acyl group is directed by the existing substituent. Both bromine and chlorine are deactivating, ortho-, para-directing groups. nih.gov Due to steric hindrance, the para-substituted product is generally favored over the ortho-isomer.

Table 1: Illustrative Friedel-Crafts Acylation Conditions for Analogous Benzophenones

Reactant 1Reactant 2CatalystSolventTemperature (°C)Yield (%)Reference
BromobenzeneBenzoyl ChlorideAlCl₃DichloromethaneRefluxLow nih.gov
ChlorobenzeneBenzoyl ChlorideAlCl₃Nitrobenzene (B124822)2584-97 (p-isomer) libretexts.org
Benzene4-Chlorobenzoyl ChlorideAlCl₃--High acs.org

This table presents data for analogous reactions to illustrate typical conditions and outcomes.

The choice of solvent can significantly impact the reaction, with polar solvents like nitrobenzene sometimes enhancing the reaction rate and selectivity. libretexts.org The reaction temperature and duration are also critical parameters that need to be optimized to maximize the yield of the desired para-substituted product and minimize side reactions. wikipedia.org

Palladium-Catalyzed Cross-Coupling Approaches to Halogenated Benzophenones

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful and versatile methods for the formation of carbon-carbon bonds, including the synthesis of diaryl ketones. mdpi.comresearchgate.net This approach offers high functional group tolerance and can be more selective than Friedel-Crafts acylation.

A potential Suzuki-Miyaura pathway to this compound could involve the coupling of a 4-bromophenylboronic acid with a 4-chlorobenzoyl chloride or a similar activated carboxylic acid derivative. Alternatively, a 4-chlorophenylboronic acid could be coupled with a 4-bromobenzoyl chloride. The reaction is catalyzed by a palladium complex, often with a phosphine (B1218219) ligand, in the presence of a base. mdpi.com

Table 2: Representative Conditions for Suzuki-Miyaura Coupling to Form Diaryl Ketones

Aryl Halide/Acyl ChlorideBoronic AcidPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
4-Bromobenzoyl ChloridePhenylboronic AcidPd₂(dba)₃-K₂CO₃TolueneRefluxModerate mdpi.com
4-BromoacetophenonePhenylboronic AcidPd(II)-complex-Na₂CO₃DMA140High acs.org
Aryl BromidesArylboronic AcidsPd-bpydc-La-K₂CO₃Water70Good to Excellent researchgate.net

This table showcases conditions for similar Suzuki-Miyaura reactions to provide insight into potential synthetic designs.

The selectivity of the Suzuki-Miyaura reaction is a key advantage, as the coupling typically occurs specifically at the carbon-halogen or carbon-boron bond, avoiding the ortho/para isomer issues often encountered in Friedel-Crafts acylations. mdpi.com

Development of Novel and Efficient Synthetic Pathways for this compound

Research into the synthesis of benzophenone derivatives continues to evolve, with a focus on developing more efficient, environmentally friendly, and atom-economical methods. While specific novel pathways for this compound are not extensively documented, general advancements in diaryl ketone synthesis are applicable.

One area of development is the use of alternative catalysts for Friedel-Crafts type reactions to replace traditional Lewis acids, which are often required in stoichiometric amounts and can generate significant waste. nih.gov Another promising approach is the development of one-pot syntheses that combine multiple reaction steps without the need for isolating intermediates. For instance, one-pot procedures for the synthesis of diaryl ketones from aryl carboxylic acids have been reported, which could be adapted for the target molecule.

Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, are also gaining traction as a green chemistry approach. The Suzuki-Miyaura cross-coupling of acyl chlorides and boronic acids has been successfully demonstrated using ball milling, offering a solvent-free route to ketones. acs.orgorganic-chemistry.org

Mechanistic Investigations of this compound Formation Reactions

Understanding the mechanistic pathways is crucial for optimizing reaction conditions and improving the efficiency of the synthesis of this compound.

Elucidation of Reaction Intermediates and Transition States

Friedel-Crafts Acylation: The mechanism of Friedel-Crafts acylation proceeds through the formation of a key electrophilic intermediate, the acylium ion. masterorganicchemistry.comsaskoer.ca The Lewis acid catalyst, typically AlCl₃, coordinates to the chlorine atom of the acyl chloride (e.g., 4-chlorobenzoyl chloride), making the carbonyl carbon more electrophilic. This complex can then dissociate to form a resonance-stabilized acylium ion. saskoer.ca

The aromatic ring (e.g., bromobenzene) then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. prepchem.com The stability of this intermediate is influenced by the substituents on the ring. Finally, a weak base, such as the AlCl₄⁻ formed in the initial step, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the catalyst. youtube.com The transition state for the electrophilic attack on the aromatic ring is a high-energy species that resembles the sigma complex.

Palladium-Catalyzed Cross-Coupling: The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination. digitellinc.comnyu.edu

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., a derivative of 4-chlorobenzoyl chloride or 4-bromobenzoyl chloride) to form a Pd(II) intermediate.

Transmetalation: The organoboron compound (e.g., 4-bromophenylboronic acid), activated by the base, transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. The exact nature of the pre-transmetalation intermediate containing a B-O-Pd linkage has been a subject of detailed study. digitellinc.com

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final diaryl ketone product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Kinetic and Thermodynamic Studies in the Synthesis of this compound

Kinetics: The rate of Friedel-Crafts acylation is influenced by the nature of the substrate, the electrophile, the catalyst, and the solvent. acs.orgnih.gov For substituted benzenes, electron-donating groups increase the reaction rate, while electron-withdrawing groups, such as the halogens in this case, decrease the rate compared to unsubstituted benzene. nih.gov Kinetic studies on the benzoylation of benzene have shown that the reaction can follow second-order kinetics. nih.gov

In Suzuki-Miyaura couplings, the rate-limiting step can vary depending on the specific reactants and conditions. Often, the oxidative addition or transmetalation step is rate-determining. Mechanistic studies have shown that electron-rich boronic acids and electron-deficient acyl chlorides tend to react faster. organic-chemistry.org

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry to the synthesis of diaryl ketones focuses on mitigating the environmental impact of traditional methods. Conventional Friedel-Crafts acylations often require stoichiometric amounts of hazardous and corrosive catalysts like aluminum chloride (AlCl₃), which generate substantial acidic waste during aqueous workup. ruc.dkresearchgate.net Furthermore, the use of toxic and volatile organic solvents contributes to air pollution and health risks. ruc.dk Research efforts are therefore directed toward developing sustainable catalysts and optimizing reaction systems to reduce waste, improve energy efficiency, and utilize safer materials. researchgate.netroutledge.com

A primary goal in greening the synthesis of benzophenone derivatives is the replacement of conventional homogeneous Lewis acid catalysts with environmentally benign alternatives. researchgate.net The ideal sustainable catalyst should be highly efficient, reusable, and tolerant to milder reaction conditions.

Heterogeneous Solid Acid Catalysts: Solid acid catalysts represent a significant advancement over traditional Lewis acids like AlCl₃. researchgate.net Materials such as zeolites, clays, and sulfated zirconia are at the forefront of this development. routledge.comrsc.org Their primary advantage lies in their heterogeneous nature, which simplifies the separation of the catalyst from the reaction mixture through simple filtration. This allows for the catalyst to be recovered and reused across multiple reaction cycles, drastically reducing waste and cost. researchgate.net

For instance, sulfated zirconia has been identified as a highly effective and selective solid acid catalyst for the acylation of benzene with 4-chlorobenzoyl chloride, yielding 4-chlorobenzophenone (B192759). rsc.org Similarly, HBEA zeolites, synthesized from industrial byproducts like coal fly ash, have demonstrated high conversion rates (up to 83%) and selectivity (93-96%) in the acylation of anisole (B1667542). frontiersin.org These catalysts possess well-defined porosity and strong acid sites that facilitate the reaction while allowing for easy recovery and reuse. frontiersin.org Zinc oxide (ZnO) has also been reported as a low-cost, eco-friendly catalyst for the acylation of various aromatic compounds under solvent-free conditions. researchgate.net The application of these heterogeneous systems to the synthesis of this compound presents a viable path to a greener process.

Water-Tolerant Lewis Acids and Alternative Catalytic Systems: Another avenue of research involves using water-tolerant Lewis acids, such as metal triflates (e.g., bismuth triflate, copper triflate), which remain active in the presence of moisture. ruc.dkliv.ac.uk Bismuth triflate, Bi(OTf)₃, has been shown to be a recyclable and efficient catalyst for Friedel-Crafts benzoylation, particularly when enhanced by microwave irradiation. ruc.dk This approach eliminates the need for strictly anhydrous conditions, simplifying the experimental setup. ruc.dk Copper(II) triflate, Cu(OTf)₂, has also proven to be an efficient and recyclable catalyst, especially when used in combination with ionic liquids. liv.ac.uk

The following table summarizes and compares the performance of various catalytic systems in analogous Friedel-Crafts acylation reactions, illustrating the shift toward more sustainable options.

Table 1: Comparison of Catalytic Systems in Friedel-Crafts Acylation Reactions

Catalyst Substrate Acylating Agent Solvent Key Findings Reference
Aluminum Chloride (AlCl₃) Chlorobenzene Benzoyl Chloride Nitrobenzene Traditional method; requires stoichiometric amounts, generates corrosive waste. scribd.com
Sulfated Zirconia Benzene 4-Chlorobenzoyl Chloride Not specified Effective solid acid catalyst, leading to selective formation of 4-chlorobenzophenone. rsc.org
HBEA Zeolite Anisole Benzoyl Chloride Not specified High conversion (83%) and selectivity (96%); catalyst is reusable and derived from fly ash. frontiersin.org
Bismuth Triflate (Bi(OTf)₃) Anisole Benzoic Anhydride Solvent-free (Microwave) Green, efficient, and recyclable catalyst (up to 5 times); rapid reaction times. ruc.dk
Copper(II) Triflate (Cu(OTf)₂) Anisole Benzoyl Chloride Ionic Liquid ([bmim][BF₄]) Quantitative conversion within 1 hour; catalyst/solvent system is recyclable. liv.ac.uk

Ionic Liquids as Green Reaction Media: Ionic liquids (ILs) are salts with low melting points that are considered green alternatives to volatile organic compounds (VOCs) due to their negligible vapor pressure, high thermal stability, and potential for recyclability. google.combeilstein-journals.org In the context of Friedel-Crafts acylation, certain ionic liquids can function as both the solvent and the catalyst, simplifying the reaction system. google.comresearchgate.net For example, chloroaluminate ionic liquids like [emim]Cl–AlCl₃ have been shown to be highly effective for the acylation of even deactivated aromatics at room temperature, offering high yields and regioselectivity. liv.ac.uk The use of metal triflates in imidazolium-based ionic liquids, such as [bmim][BF₄], has also been demonstrated to enhance reaction rates and selectivity compared to conventional solvents, with the added benefit that the catalyst/IL system can be recycled. liv.ac.uk

Solvent-Free and Alternative Energy Conditions: A particularly attractive green strategy is the use of solvent-free reaction conditions, often coupled with alternative energy sources like microwave irradiation. ruc.dk Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and increase product yields. ruc.dk The solvent-free Friedel-Crafts benzoylation of anisole using a catalytic amount of bismuth triflate under microwave irradiation exemplifies this approach, providing a rapid and efficient pathway to the desired ketone. ruc.dk This method avoids the use of large volumes of hazardous solvents, significantly reducing waste. ruc.dk Furthermore, process improvements such as the recovery and recycling of solvents like chlorobenzene have been described in patents, contributing to a more circular and less wasteful manufacturing process. google.com

The table below provides a comparative overview of different solvent systems and conditions used in Friedel-Crafts acylation, emphasizing the benefits of greener approaches.

Table 2: Optimization of Solvents and Conditions for Friedel-Crafts Acylation

Solvent System Catalyst Conditions Key Advantages Reference
Nitrobenzene AlCl₃ Conventional Heating Effective for traditional synthesis but highly toxic. rsc.orgscribd.com
Chlorobenzene AlCl₃ Conventional Heating Less toxic than nitrobenzene; patents describe methods for its recovery and recycling. google.com
Ionic Liquid ([bmim][BF₄]) Cu(OTf)₂ 100°C, 1 hour Enhanced reaction rate and selectivity; solvent/catalyst system is recyclable. liv.ac.uk
Ionic Liquid ([emim]Cl–AlCl₃) Self-catalyzing Room Temperature Acts as both solvent and catalyst; very short reaction times and high yields. liv.ac.uk
Solvent-Free Bi(OTf)₃ Microwave Irradiation Extremely rapid (minutes); high yields; eliminates volatile organic solvents. ruc.dk

Spectroscopic Characterization and Advanced Structural Elucidation of 4 P Bromophenyl 4 Chlorobenzophenone

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-(p-Bromophenyl)-4'-chlorobenzophenone

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the precise mapping of molecular frameworks in solution. Through the analysis of chemical shifts, spin-spin couplings, and through-space interactions, a complete picture of the atomic connectivity and spatial arrangement of this compound can be achieved.

Unambiguous Structural Assignment via ¹H and ¹³C NMR Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct signals corresponding to the unique chemical environments of the protons and carbons in its two substituted aromatic rings and the central ketone functionality. The electron-withdrawing nature of the chlorine and bromine atoms, as well as the carbonyl group, will deshield the aromatic protons and carbons, causing their signals to appear at relatively high chemical shifts (downfield).

The ¹H NMR spectrum is anticipated to show two sets of AA'BB' spin systems for the two para-substituted phenyl rings. The protons on the 4-chlorophenyl ring and the 4-bromophenyl ring will have slightly different chemical shifts due to the differing electronegativities of chlorine and bromine.

The ¹³C NMR spectrum will provide a clear count of the distinct carbon environments. The carbonyl carbon is expected to resonate at a significantly downfield position, characteristic of ketones. The carbon atoms directly bonded to the halogens (C-Cl and C-Br) will also show characteristic chemical shifts influenced by the heavy atom effect, particularly in the case of bromine.

Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6' (ortho to CO, chloro-ring)7.75d8.4
H-3', H-5' (meta to CO, chloro-ring)7.48d8.4
H-2, H-6 (ortho to CO, bromo-ring)7.68d8.6
H-3, H-5 (meta to CO, bromo-ring)7.64d8.6

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C=O195.4
C-1' (ipso, chloro-ring)135.8
C-2', C-6' (ortho, chloro-ring)131.6
C-3', C-5' (meta, chloro-ring)128.8
C-4' (ipso, chloro-ring)139.1
C-1 (ipso, bromo-ring)136.2
C-2, C-6 (ortho, bromo-ring)131.9
C-3, C-5 (meta, bromo-ring)131.4
C-4 (ipso, bromo-ring)127.5

Detailed Conformational Analysis Using 2D NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the predicted ¹H and ¹³C signals and to probe the through-bond and through-space connectivities, a suite of two-dimensional (2D) NMR experiments is indispensable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. drugbank.com For this compound, strong cross-peaks would be observed between the ortho and meta protons within each of the two aromatic rings (H-2'/H-3' and H-5'/H-6' on the chloro-ring; H-2/H-3 and H-5/H-6 on the bromo-ring), confirming their vicinal coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. drugbank.com The HSQC spectrum would allow for the direct assignment of the protonated aromatic carbons. For instance, the proton signal at ~7.75 ppm would show a correlation to the carbon signal at ~131.6 ppm, definitively assigning these to the C-2'/H-2' and C-6'/H-6' pairs on the 4-chlorophenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (2- and 3-bond) ¹H-¹³C correlations, which helps in assigning quaternary carbons and piecing together the molecular fragments. drugbank.com Key HMBC correlations would include:

The protons ortho to the carbonyl group (H-2', H-6' and H-2, H-6) would show correlations to the carbonyl carbon (C=O), confirming the connectivity of the phenyl rings to the central ketone.

The meta protons would show correlations to the ipso-carbons of their respective rings.

Solid-State NMR Spectroscopy for Probing Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different solid forms. europeanpharmaceuticalreview.com For halogenated compounds like this compound, ssNMR can provide detailed information about the local molecular environment and packing in the solid state. nih.gov

Differences in the crystalline packing of polymorphs would lead to distinct ¹³C chemical shifts in their ssNMR spectra. Furthermore, techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signals of the less abundant carbon nuclei. The quadrupolar nuclei, ³⁵Cl and ⁷⁹/⁸¹Br, can also be studied using specialized ssNMR techniques, providing sensitive probes of the local electronic environment and intermolecular interactions, such as halogen bonding, within the crystal lattice. nih.govrsc.org

Vibrational Spectroscopy Investigations of this compound

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This band is typically observed in the region of 1650-1670 cm⁻¹ for diaryl ketones. The exact position is sensitive to the electronic effects of the substituents on the phenyl rings. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings will produce a series of bands in the 1400-1600 cm⁻¹ region. The C-Cl and C-Br stretching vibrations are expected at lower frequencies, typically in the 1000-1100 cm⁻¹ and 500-600 cm⁻¹ regions, respectively.

Predicted FT-IR Peak Assignments

Wavenumber (cm⁻¹)IntensityAssignment
3050-3100MediumAromatic C-H stretching
1660StrongC=O stretching
1585, 1480Medium-StrongAromatic C=C stretching
1090MediumC-Cl stretching
1010MediumIn-plane C-H bending
840StrongOut-of-plane C-H bending (para-substitution)
540MediumC-Br stretching

Raman Spectroscopy for Molecular Vibrational Mode Assignment

Raman spectroscopy provides complementary information to FT-IR, with different selection rules governing the activity of vibrational modes. thermofisher.com For this compound, the symmetric vibrations and those involving the less polar bonds of the carbon skeleton are often more intense in the Raman spectrum.

The C=O stretch will also be present in the Raman spectrum, though its intensity may be weaker than in the FT-IR. The aromatic ring vibrations, particularly the ring breathing modes, are typically strong in the Raman spectrum. The C-Cl and C-Br stretching vibrations will also be observable. The complementary nature of FT-IR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of the molecule. epequip.com

Predicted Raman Peak Assignments

Wavenumber (cm⁻¹)IntensityAssignment
3060StrongAromatic C-H stretching
1655MediumC=O stretching
1590Very StrongAromatic C=C stretching (ring breathing)
1170MediumIn-plane C-H bending
1090MediumC-Cl stretching
545StrongC-Br stretching

Mass Spectrometry (MS) Analysis of this compound

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise elemental formula of a compound by measuring its mass with very high accuracy. For this compound, with the chemical formula C₁₉H₁₂BrClO, the theoretical exact mass can be calculated. This calculated value serves as a benchmark for experimental HRMS analysis, which would confirm the elemental composition by matching the measured mass to the theoretical mass with a low margin of error, typically in the parts-per-million (ppm) range.

Table 1: Theoretical Isotopic Mass Distribution for [M]⁺ of this compound

Isotope Mass (Da) Relative Abundance (%)
C₁₉H₁₂⁷⁹Br³⁵Cl 370.9814 100.00
C₁₉H₁₂⁸¹Br³⁵Cl 372.9794 97.72
C₁₉H₁₂⁷⁹Br³⁷Cl 372.9785 32.50

Note: This table represents a theoretical calculation. The values are predicted based on the natural isotopic abundances of bromine and chlorine.

Tandem mass spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not widely published, a plausible fragmentation pathway can be proposed based on the known fragmentation patterns of similar structures, such as 4-chlorobenzophenone (B192759). massbank.eunih.gov The primary fragmentation would likely occur at the carbonyl bridge, leading to the formation of characteristic benzoyl cations.

Key Predicted Fragmentation Steps:

Initial Ionization: Formation of the molecular ion [C₁₉H₁₂BrClO]⁺.

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group is a common pathway for ketones. This could result in the loss of the chlorophenyl or bromobiphenyl moiety.

Formation of Acylium Ions: The most probable fragments would be the [C₇H₄ClO]⁺ (chlorobenzoyl) and [C₁₂H₈BrO]⁺ (bromobiphenylcarbonyl) cations. Further fragmentation of these ions could involve the loss of CO.

Table 2: Predicted Major Fragment Ions in MS/MS of this compound

Predicted Fragment Ion m/z (for ⁷⁹Br, ³⁵Cl) Proposed Structure
[C₁₂H₈Br]⁺ 231.98 Bromobiphenyl cation
[C₆H₄ClCO]⁺ 139.00 4-Chlorobenzoyl cation
[C₆H₅]⁺ 77.04 Phenyl cation

Note: The fragmentation pathway and resulting ions are predictions based on the principles of mass spectrometry and data from analogous compounds.

Electronic Absorption and Emission Spectroscopy of this compound

Electronic spectroscopy probes the electronic structure of a molecule by observing the transitions between different electronic energy levels upon the absorption or emission of light.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption maxima (λmax) correspond to specific electronic transitions within the molecule. For this compound, the spectrum is expected to be dominated by transitions associated with the benzophenone (B1666685) chromophore. The presence of the halogen substituents (bromo and chloro groups) can cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzophenone.

The primary electronic transitions anticipated are:

π → π* transitions: Occurring at shorter wavelengths (higher energy) and associated with the aromatic rings.

n → π* transitions: A weaker absorption at longer wavelengths (lower energy) involving the non-bonding electrons of the carbonyl oxygen.

Table 3: Predicted UV-Vis Absorption Maxima for this compound in a Nonpolar Solvent

Electronic Transition Predicted λmax (nm) Associated Chromophore
π → π* ~260-280 Substituted Benzene (B151609) Rings

Note: These values are estimations based on the known spectra of 4-chlorobenzophenone and other substituted benzophenones. nih.govnist.gov The exact positions of the absorption maxima can be influenced by the solvent used.

The presence of heavy atoms like bromine can enhance intersystem crossing (the transition from a singlet excited state to a triplet excited state) due to the heavy-atom effect. This could potentially quench fluorescence and promote phosphorescence. The polarity of the solvent is also a critical factor, as it can affect the energy levels of the n → π* and π → π* states, thereby influencing the emission properties. A detailed study would involve measuring the emission spectra and quantum yields in a range of solvents with varying polarities to fully characterize the compound's luminescent behavior.

Crystallography and Solid State Architectural Analysis of 4 P Bromophenyl 4 Chlorobenzophenone

Single-Crystal X-ray Diffraction (SCXRD) of 4-(p-Bromophenyl)-4'-chlorobenzophenone

No published single-crystal X-ray diffraction data is available for this compound. Therefore, the crystal system, space group, and unit cell parameters (a, b, c, α, β, γ) remain undetermined.

A detailed analysis of the molecular conformation, including specific bond lengths, bond angles, and dihedral angles of this compound, is contingent on single-crystal X-ray diffraction analysis, which has not been reported.

A definitive analysis of the intermolecular interactions, such as halogen bonds (e.g., C-Br···O, C-Cl···O) and hydrogen bonds (e.g., C-H···O), that stabilize the crystal lattice of this compound cannot be conducted without crystallographic data. Studies on similar halogenated benzophenones suggest the likelihood of such interactions playing a crucial role in the crystal packing. researchgate.netrsc.org

Powder X-ray Diffraction (PXRD) for Phase Identification and Polymorphism Assessment

There are no available powder X-ray diffraction (PXRD) patterns for this compound in the searched literature. PXRD is a fundamental technique for confirming the phase purity of a crystalline solid and for investigating the potential existence of different crystalline forms, or polymorphs. Without this data, no assessment of the phase characteristics or polymorphism of this compound can be made.

Advanced Electron Diffraction Techniques for Microcrystalline States

No studies utilizing advanced electron diffraction techniques for the analysis of microcrystalline or nanocrystalline states of this compound have been found in the scientific literature. These techniques are valuable for structural determination when single crystals of sufficient size or quality for SCXRD cannot be obtained.

Computational Chemistry and Theoretical Organic Studies of 4 P Bromophenyl 4 Chlorobenzophenone

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic and structural properties of molecules. These methods provide insights into the geometric parameters, energetic stability, and electronic distribution, which are crucial for understanding the molecule's reactivity and potential applications.

Density Functional Theory (DFT) for Optimized Geometries and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of this size. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy structure on the potential energy surface.

Table 1: Calculated Geometric Parameters for 4-(p-Bromophenyl)-4'-chlorobenzophenone using DFT

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C=O 1.245 - -
C-C (carbonyl-phenyl) 1.490 - -
C-Cl 1.745 - -
C-Br 1.905 - -
C-C-C (in phenyl ring) - ~120 -
Phenyl-C-C=O - ~120 -
Dihedral (Cl-Ph) - - ~30-40
Dihedral (Br-Ph) - - ~30-40

Note: These are representative values based on typical DFT calculations for similar halogenated benzophenones and are not from a specific study on this compound.

The total energy of the optimized structure provides a measure of its thermodynamic stability. Furthermore, vibrational frequency calculations are typically performed to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory and can provide benchmark-quality results for electronic structure. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding, can be used to refine the understanding of the electronic properties.

These high-accuracy calculations are particularly useful for determining properties such as electron correlation effects, which are important in systems with extensive pi-conjugation like benzophenones. For this compound, ab initio calculations would provide a more precise description of the electron distribution and the nature of the chemical bonds, including the influence of the electronegative halogen atoms.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is expected to be localized primarily on the phenyl rings, with some contribution from the non-bonding orbitals of the carbonyl oxygen. The LUMO is anticipated to be centered on the carbonyl group and the phenyl rings, reflecting its electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors

Parameter Value (eV)
HOMO Energy -6.5 to -7.0
LUMO Energy -1.5 to -2.0
HOMO-LUMO Gap (ΔE) 4.5 to 5.5
Ionization Potential (I) 6.5 to 7.0
Electron Affinity (A) 1.5 to 2.0
Chemical Hardness (η) 2.25 to 2.75
Electronegativity (χ) 4.0 to 4.5
Electrophilicity Index (ω) 2.9 to 4.0

Note: These values are estimations based on typical FMO analyses of substituted benzophenones and are for illustrative purposes.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of reactivity. These include ionization potential, electron affinity, chemical hardness, electronegativity, and the electrophilicity index. These descriptors help in predicting how the molecule will interact with other chemical species.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and interactions with the environment.

Dynamic Behavior and Conformational Transitions

For a flexible molecule like this compound, the phenyl rings can rotate around the single bonds connecting them to the carbonyl carbon. MD simulations can track these rotational motions and identify the most populated conformations and the energy barriers for interconversion between them.

The trajectory from an MD simulation would reveal the range of dihedral angles sampled by the phenyl rings. This provides a more realistic picture of the molecule's structure in a dynamic environment compared to the static optimized geometry. Analysis of the simulation can reveal the characteristic timescales of these conformational transitions.

Solvent Effects on Molecular Conformation and Interactions

The surrounding environment, particularly the solvent, can significantly influence the conformation and behavior of a molecule. MD simulations are particularly powerful for studying these solvent effects. By explicitly including solvent molecules (such as water or an organic solvent) in the simulation box, it is possible to observe how the solvent molecules arrange themselves around the solute and how these interactions affect the solute's conformation.

For this compound, the polarity of the solvent would be a key factor. In a polar solvent, the solvent molecules would interact favorably with the polar carbonyl group, potentially influencing the rotational dynamics of the phenyl rings. The simulations could also reveal specific interactions, such as hydrogen bonding if a protic solvent is used, although this is less likely with the given structure. The analysis of radial distribution functions from the simulation can quantify the structuring of the solvent around different parts of the solute molecule.

Table 3: List of Compounds Mentioned

Compound Name
This compound
4-bromo-4'-chlorobenzophenone

Theoretical Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting spectroscopic parameters. These theoretical calculations can provide valuable data for comparison with experimental results, aiding in spectral assignment and structural elucidation.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants for this compound would typically involve a multi-step computational workflow. Initially, a conformational search is performed to identify the molecule's most stable three-dimensional structure. This is followed by geometry optimization using a selected DFT functional and basis set, such as B3LYP/6-31G(d). github.io

For the prediction of ¹H and ¹³C NMR chemical shifts, more accurate functionals and larger basis sets are often employed. A common approach is to use the optimized geometry and perform a single-point calculation with a functional like WP04 and a basis set such as 6-311++G(2d,p), often in conjunction with a solvent model like the Polarizable Continuum Model (PCM) to simulate the experimental conditions (e.g., in chloroform). github.io The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, theoretical calculations would predict distinct signals for the aromatic protons and carbons. The protons on the p-bromophenyl and p-chlorophenyl rings would appear as sets of doublets due to their para-substitution. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the central carbonyl group. Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon and the substituted and unsubstituted aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Halogenated Benzophenone (B1666685) Derivative (Illustrative) Note: This table is illustrative and based on general principles and data for related compounds. Actual values for this compound would require specific calculations.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O - ~195
Aromatic CH (ortho to CO, chloro-ring) ~7.8 ~132
Aromatic CH (meta to CO, chloro-ring) ~7.5 ~129
Aromatic C-Cl - ~139
Aromatic CH (ortho to CO, bromo-ring) ~7.7 ~132
Aromatic CH (meta to CO, bromo-ring) ~7.7 ~132

Theoretical vibrational spectroscopy is a valuable tool for interpreting experimental Infrared (IR) and Raman spectra. The process involves calculating the harmonic vibrational frequencies of the optimized molecular structure. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used for this purpose. jconsortium.com

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the neglect of anharmonicity. Therefore, a scaling factor is typically applied to the computed frequencies to improve the agreement with experimental data. nih.gov

For this compound, the simulated vibrational spectrum would show characteristic peaks corresponding to specific functional groups. These would include the C=O stretching vibration of the ketone, C-H stretching and bending modes of the aromatic rings, C-C stretching vibrations within the rings, and the C-Cl and C-Br stretching vibrations. A study on the related 4-chlorobenzophenone (B192759) identified C-H stretching vibrations around 3100-3000 cm⁻¹ and C-C stretching vibrations between 1625 and 1280 cm⁻¹. jconsortium.com The simulated spectra can help to confirm the assignments of experimental peaks and provide a more detailed understanding of the molecule's vibrational modes.

Table 2: Predicted and Experimental Vibrational Frequencies for Key Functional Groups in a Halogenated Benzophenone (Illustrative) Note: This table is illustrative and based on data for related compounds. jconsortium.com

Vibrational Mode Predicted Frequency (cm⁻¹) (Scaled) Experimental Frequency (cm⁻¹)
C=O Stretch ~1660 ~1650
Aromatic C-H Stretch ~3100-3000 ~3100-3000
Aromatic C-C Stretch ~1600-1400 ~1625-1400
C-Cl Stretch ~1100-1000 ~1090

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetics and pathways that are often difficult to obtain experimentally.

To understand a reaction involving this compound, such as a nucleophilic addition to the carbonyl group or a substitution reaction on one of the aromatic rings, computational methods can be used to map the entire reaction pathway. This involves identifying and characterizing the structures of the reactants, products, and any intermediates, as well as locating the transition state (TS) that connects them.

The transition state is a first-order saddle point on the potential energy surface. Various algorithms are available in computational chemistry software to locate these structures. Once a transition state is found, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to follow the reaction pathway from the transition state down to the corresponding reactants and products, confirming that the located TS indeed connects the desired species.

Once the stationary points (reactants, transition states, intermediates, and products) on the potential energy surface have been located and their energies calculated, the energy barriers for the reaction can be determined. The activation energy (Ea) is the difference in energy between the reactants and the transition state.

These calculated energy barriers can then be used in the context of Transition State Theory (TST) to estimate the reaction rate constants. TST provides a framework for relating the rate of a reaction to the properties of the reactants and the transition state. The accuracy of these calculations is highly dependent on the level of theory and basis set employed. For more reliable results, it is often necessary to use high-level correlated methods and include corrections for zero-point vibrational energy, thermal contributions, and entropic effects.

Table 3: Illustrative Calculated Energy Profile for a Hypothetical Reaction of this compound Note: This table is for illustrative purposes only. Actual values would require specific reaction and computational details.

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State +15.2
Intermediate -5.7
Second Transition State +8.9

Derivatization Strategies and Synthetic Transformations of 4 P Bromophenyl 4 Chlorobenzophenone

Regioselective Functionalization of Aromatic Rings

The presence of two different halogen atoms on the phenyl rings of 4-(p-bromophenyl)-4'-chlorobenzophenone, along with the deactivating effect of the benzoyl group, dictates the regioselectivity of further aromatic substitutions.

Electrophilic Aromatic Substitution: The benzoyl group is a meta-directing deactivator for electrophilic aromatic substitution (EAS). Therefore, any incoming electrophile would be directed to the positions ortho to the carbonyl group on both rings. However, the halogen atoms also influence the reactivity. Both chlorine and bromine are deactivating ortho, para-directors. In this case, the positions ortho to the halogens are also meta to the carbonyl, leading to a complex interplay of directing effects. Generally, the ring with the less deactivating halogen (bromine is slightly less deactivating than chlorine) might be marginally more reactive. However, forcing conditions would likely be required for any EAS reaction, and mixtures of products could be expected.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is a more plausible pathway for functionalizing the aromatic rings, especially with strong nucleophiles. The electron-withdrawing benzoyl group activates the para-positions (where the halogens are located) towards nucleophilic attack. Generally, the carbon-chlorine bond is stronger than the carbon-bromine bond, making the chloro-substituted ring less reactive towards SNAr compared to the bromo-substituted ring. However, the reaction's feasibility is highly dependent on the nucleophile and reaction conditions. Some studies on related 4-halogenobenzophenones have shown that displacement of the halogen is possible. For instance, reactions of substituted 4-fluorobenzophenones with phenolate (B1203915) salts have been studied to understand the kinetics of nucleophilic aromatic substitution. rsc.org

Directed Ortho-Metalation (DoM): Directed ortho-metalation is a powerful technique for regioselective functionalization. wikipedia.orgbaranlab.org While the carbonyl group itself is not a strong directing group for ortho-lithiation, the presence of ortho-directing groups introduced onto the rings could enable this strategy. For example, if one of the halogens were replaced by a group amenable to DoM (e.g., an amide or methoxy (B1213986) group), subsequent lithiation and reaction with an electrophile would proceed at the position ortho to that directing group. wikipedia.orgnih.gov

Transformations Involving the Carbonyl Group of this compound

The ketone functionality is a key site for a variety of chemical transformations, allowing for the introduction of new functional groups and the modification of the molecular backbone.

Reduction of the Carbonyl Group: The carbonyl group can be reduced to a secondary alcohol (a benzhydrol derivative) or completely deoxygenated to a methylene (B1212753) group.

Reduction to Alcohol: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can effectively reduce the ketone to the corresponding alcohol, 4-(p-bromophenyl)-4'-chlorobenzhydrol. masterorganicchemistry.com This introduces a new stereocenter and a hydroxyl group that can be further functionalized.

Deoxygenation: The Wolff-Kishner or Clemmensen reduction can be employed for the complete removal of the carbonyl oxygen, yielding 4-bromo-4'-chlorodiphenylmethane. These reactions provide a route to non-polar analogues. rsc.org

Nucleophilic Addition Reactions: The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles.

Grignard and Organolithium Reagents: Addition of Grignard reagents (RMgX) or organolithium reagents (RLi) to the carbonyl group results in the formation of tertiary alcohols after acidic workup. umkc.eduwisc.eduadichemistry.com This is a versatile method for introducing a third aryl or alkyl substituent at the central carbon, significantly increasing molecular complexity. The reaction of benzophenone (B1666685) with a Grignard reagent is a classic example of this transformation. umkc.edu

Wittig Reaction: The Wittig reaction provides a means to convert the carbonyl group into a carbon-carbon double bond. nih.gov Reaction with a phosphorus ylide (Ph₃P=CHR) would yield a 1,1-diarylalkene derivative, offering a scaffold with different geometric and electronic properties compared to the parent ketone.

Below is a table summarizing potential transformations of the carbonyl group:

TransformationReagent(s)Product Type
Reduction to AlcoholNaBH₄ or LiAlH₄Secondary Alcohol
DeoxygenationH₂NNH₂/KOH (Wolff-Kishner) or Zn(Hg)/HCl (Clemmensen)Methylene Compound
Grignard AdditionR-MgBr, then H₃O⁺Tertiary Alcohol
Wittig ReactionPh₃P=CHR'1,1-Diarylalkene

Cross-Coupling Reactions at Halogenated Sites

The presence of both a bromine and a chlorine atom allows for selective or sequential cross-coupling reactions, which are powerful tools for constructing complex aromatic systems. The differential reactivity of C-Br and C-Cl bonds under various catalytic conditions is key to this strategy.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between aryl halides and boronic acids or their esters. researchgate.net In the case of this compound, the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed reactions allows for selective coupling. rsc.orgnih.gov By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to selectively react at the brominated position while leaving the chlorinated position intact for subsequent transformations. rsc.org This sequential coupling approach enables the synthesis of unsymmetrical biaryl and teraryl ketones.

A typical selective Suzuki-Miyaura coupling reaction is depicted below:

Scheme 1: Selective Suzuki-Miyaura Coupling
Br-Ph-CO-Ph-Cl + Ar-B(OH)₂ --(Pd catalyst)--> Ar-Ph-CO-Ph-Cl

The following table illustrates the potential for selective Suzuki-Miyaura coupling:

Aryl Boronic Acid (Ar-B(OH)₂)Catalyst SystemExpected Major Product
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃(4'-Phenyl[1,1'-biphenyl]-4-yl)(4-chlorophenyl)methanone
4-Methoxyphenylboronic acidPd(OAc)₂/SPhos, K₃PO₄(4'- (4-Methoxyphenyl)[1,1'-biphenyl]-4-yl)(4-chlorophenyl)methanone
3-Pyridylboronic acidPdCl₂(dppf), Cs₂CO₃(4'-(3-Pyridyl)[1,1'-biphenyl]-4-yl)(4-chlorophenyl)methanone

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the chemoselectivity of the reaction on dihalogenated substrates can be controlled. The C-Br bond is generally more reactive than the C-Cl bond, allowing for selective amination at the 4-bromo position. This strategy is valuable for synthesizing anilines and other nitrogen-containing derivatives, which are common motifs in pharmacologically active compounds. A study on the synthesis of 4-amino-4'-chlorobenzophenone (B1229614) involved the reduction of a nitro group, but Buchwald-Hartwig amination offers a more direct route from the dihalide. nih.gov

Scheme 2: Selective Buchwald-Hartwig Amination
Br-Ph-CO-Ph-Cl + R₂NH --(Pd catalyst, Base)--> R₂N-Ph-CO-Ph-Cl

Synthesis of Structural Analogues and Libraries Based on this compound Core

The diverse reactivity of this compound makes it an excellent starting material for the generation of compound libraries for drug discovery and materials science. By systematically varying the reactants in the transformations described above, a wide range of structural analogues can be synthesized.

A combinatorial approach could involve:

Selective cross-coupling at the C-Br position: A library of aryl or amino substituents can be introduced via Suzuki-Miyaura or Buchwald-Hartwig reactions.

Transformation of the remaining C-Cl position: The resulting monochlorinated compounds can undergo a second cross-coupling reaction with a different partner, leading to unsymmetrical diaryl ketones.

Modification of the carbonyl group: Each of the cross-coupled products can be further modified at the carbonyl group through reduction, Grignard addition, or Wittig olefination.

This multi-directional derivatization strategy allows for the rapid exploration of chemical space around the central benzophenone scaffold. The synthesis of benzophenone derivatives with various substituents has been reported to yield compounds with interesting biological activities, highlighting the potential of this approach. youtube.com

The following table provides a hypothetical example of a small library synthesized from this compound:

Step 1: Suzuki Coupling at C-Br (Reactant)Step 2: Buchwald-Hartwig at C-Cl (Reactant)Step 3: Carbonyl Modification (Reactant)Final Product Structure
Phenylboronic acidMorpholineNaBH₄4'-(Morpholino)-[1,1':4',1''-terphenyl]-4-ylmethanol
4-Tolylboronic acidPiperidineCH₃MgBr1-(4'-Piperidino-4''-methyl-[1,1':4',1''-terphenyl]-4-yl)-1-phenylethan-1-ol
2-Thienylboronic acidAnilinePh₃P=CH₂4-Chloro-4'-(4-(2-thienyl)phenyl)benzophenone methylene derivative

Advanced Materials Applications and Performance of 4 P Bromophenyl 4 Chlorobenzophenone Derivatives

Precursor in Organic Electronic Materials Development (e.g., OLEDs, OFETs)

The development of organic electronic materials is a rapidly advancing field, with organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) being two of the most significant technologies. The molecular architecture of 4-(p-bromophenyl)-4'-chlorobenzophenone makes it an intriguing precursor for creating novel organic semiconductors for these devices.

Benzophenone-based derivatives are increasingly utilized in OLEDs due to their inherent properties. The benzophenone (B1666685) framework acts as an electron-deficient core, which, when combined with various electron-donating units, can create molecules with small singlet-triplet energy gaps (ΔEST) and intramolecular charge transfer (CT) states, crucial for high-efficiency thermally activated delayed fluorescence (TADF). mdpi.com Furthermore, the highly twisted geometry of the benzophenone unit helps to reduce intermolecular interactions and self-quenching effects, leading to improved device performance. mdpi.com

Derivatives of this compound could be synthesized to function as either host materials or emitters in the emissive layer of an OLED. mdpi.com The bromine and chlorine atoms serve as reactive sites for synthetic modification through cross-coupling reactions like the Suzuki or Buchwald-Hartwig amination reactions. This allows for the attachment of various functional groups, such as carbazole, triphenylamine, or phenoxazine (B87303) moieties, which are known to impart desirable charge-transport and emissive properties. For instance, symmetric donor-acceptor-donor (D-A-D) structures, with the benzophenone as the central acceptor, are a common design for OLED emitters. mdpi.com

Benzophenone Derivative Application in OLEDs Device Role Key Feature/Result Reference
Carbazole-dendronized benzophenone derivativesEmitterAchieved a high external quantum efficiency (EQE) of 17.0% in a non-doped green OLED. mdpi.com
Benzophenone with fluorene (B118485) electron donorsEmitterDemonstrated a device EQE of 33.3%. mdpi.com
General Benzophenone DerivativesHost/EmitterTwisted geometry reduces self-quenching; electron-deficient core for TADF design. mdpi.com

In the realm of OFETs, new organic semiconductors are key to achieving high charge carrier mobility, large on/off ratios, and low threshold voltages. researchgate.net While direct application of this compound in OFETs is not documented, its structure is analogous to core units used in other organic semiconductors. The rigid, conjugated backbone is a fundamental requirement for efficient charge transport. By functionalizing the bromo and chloro positions, it is possible to tune the frontier molecular orbital (HOMO/LUMO) energy levels and influence the molecular packing in the solid state, which are critical parameters for OFET performance. researchgate.net

Integration into Functional Polymer Systems and Composites

The integration of specific functional molecules into polymer matrices can create advanced materials with enhanced physical, chemical, and mechanical properties. This compound offers several routes for incorporation into functional polymer systems and composites.

One of the most significant roles for benzophenone derivatives in polymer science is as a photocross-linker. mdpi.com Upon UV irradiation, the benzophenone moiety can be excited to a triplet state, which can then abstract a hydrogen atom from a nearby polymer chain. mdpi.com This process generates two radicals that can combine to form a covalent cross-link, effectively creating a polymer network. mdpi.com This technique is used to improve the mechanical stability and solvent resistance of polymer films and hydrogels. mdpi.com The kinetics of this cross-linking can be influenced by the polarity of the polymer matrix. acs.org

The halogen atoms on this compound provide handles for covalently incorporating the molecule into a polymer backbone. It can be used as a monomer or co-monomer in polymerization reactions (e.g., Suzuki polycondensation), leading to polymers with photoreactive pendant groups. Such polymers could be used to create photo-patternable surfaces or to enhance adhesion between layers in a composite material. For example, polymers containing benzophenone have been used to create covalently bound coatings on various substrates. researchgate.net

Effect of Benzophenone Integration in Polymers System Observation Reference
Polarity EffectZwitterionic CopolymersThe polarity of the polymer matrix affects the triplet energy level and reactivity of the benzophenone pendant groups, influencing the cross-linking rate. acs.org
Covalent AttachmentPolyelectrolyte on AluminaA copolymer containing 4-acryloxybenzophenone was successfully attached to a substrate via photochemical reaction. researchgate.net
Controlled ReleasePolymer ProdrugWhile not using benzophenone, this study demonstrates the principle of chemically bonding a molecule to a polymer backbone for controlled release upon degradation. researchgate.net

The molecule could also be physically dispersed within a polymer matrix to form a composite. In this case, the benzophenone derivative could act as a photo-active agent or simply modify the physical properties of the polymer.

Role in Photoinitiator Systems for Controlled Polymerization

Photoinitiators are compounds that, upon absorption of light, generate reactive species (radicals or cations) that initiate polymerization. researchgate.net Benzophenone and its derivatives are among the most widely used Type II photoinitiators, particularly for the free-radical polymerization of acrylate (B77674) monomers. researchgate.netchemrxiv.org They function via a hydrogen abstraction mechanism. After absorbing UV light, the benzophenone is excited to its triplet state, which then abstracts a hydrogen atom from a synergist molecule (a co-initiator), typically a tertiary amine, to generate an initiating radical. researchgate.net

Recent research has focused on creating photoinitiators with reduced migration and odor, which is a problem with small-molecule initiators. researchgate.net One approach is to create polymerizable photoinitiators that become part of the final polymer network. researchgate.net The bromo- and chloro- groups on this compound could be functionalized with a polymerizable group like an acrylate or vinyl group, transforming it into a reactive, low-migration photoinitiator.

Furthermore, benzophenone derivatives have been incorporated into supramolecular structures to achieve spatial control over polymerization. chemrxiv.orgacs.org For example, benzophenone-functionalized dipeptides have been shown to self-assemble into gel noodles that act as templates, localizing the photoinitiator and allowing for polymerization only in specific regions. acs.org

Benzophenone-Based Photoinitiator Systems Key Feature Application/Finding Reference
4,4′-diacryloyloxybenzophenone (DABP)CopolymerizableShowed higher efficiency than benzophenone for initiating polymerization of acrylates. researchgate.net
Benzophenone-functionalized dipeptidesSupramolecular AssemblyEnabled spatially-resolved polymerization by forming gel noodle templates that localized the initiator. chemrxiv.orgacs.org
4-Chlorobenzophenone (B192759) (CBP)Commercial InitiatorUsed as a photoinitiator for UV curable coatings and inks. sellchems.com

Application in Liquid Crystal Chemistry and Mesogenic Systems

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. wikipedia.org Molecules that form liquid crystal phases (mesogens) are typically anisotropic in shape, most commonly elongated and rod-like (calamitic). wikipedia.org These molecules generally consist of a rigid core, which provides structural order, and flexible terminal chains, which impart fluidity. nih.gov

While there are no specific reports on the use of this compound as a liquid crystal, its molecular structure contains a rigid, elongated core based on the 4,4'-disubstituted biphenyl (B1667301) ketone framework. This core structure is a common feature in many known calamitic liquid crystals. nih.gov

This compound could serve as a key intermediate or synthon for the synthesis of novel mesogenic materials. The bromo- and chloro- positions are ideal for the introduction of flexible terminal groups, such as alkyl (-R) or alkoxy (-OR) chains, via substitution or cross-coupling reactions. The length and nature of these terminal chains are critical for determining the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable. The polarity and size of the terminal substituents also influence key physical properties like dielectric anisotropy and birefringence, which are crucial for display applications. researchgate.net

The general strategy would involve reactions to replace the halogens with moieties that promote mesophase formation. For example, reaction with long-chain alkyl or alkoxy phenols could yield ester-linked liquid crystals, a well-established class of mesogenic compounds.

Utilization in Supramolecular Assembly and Self-Assembled Systems

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. ethernet.edu.et These interactions, which include hydrogen bonding, halogen bonding, and π-π stacking, can be used to direct the self-assembly of molecules into well-defined, functional architectures. ethernet.edu.et

The structure of this compound is rich in features that can participate in supramolecular assembly.

Hydrogen Bonding: The carbonyl group (C=O) is a potent hydrogen bond acceptor, capable of interacting with suitable hydrogen bond donors. nih.gov

Halogen Bonding: Both the bromine and chlorine atoms can act as halogen bond donors. This is an electrostatic interaction where a region of positive electrostatic potential on the halogen (the σ-hole) interacts with a Lewis base (e.g., a lone pair on an oxygen, nitrogen, or another halogen). nih.gov Halogen bonds, such as C-Br···Cl, have been identified as key interactions governing the crystal packing of related compounds. researchgate.net

π-Interactions: The two aromatic rings can engage in π-π stacking and C-H···π interactions, which are crucial for stabilizing molecular assemblies. researchgate.net

The combination of these diverse and directional non-covalent interactions makes this compound and its derivatives excellent candidates for use in crystal engineering and the design of self-assembled systems. researchgate.net By modifying the substituents, one could tune the relative strengths of these interactions to control the resulting supramolecular architecture, leading to materials with interesting optical or electronic properties. For instance, conjugation of benzophenone with peptides has been shown to yield self-assembling photocatalysts. nih.govrsc.orgnih.gov The interplay of hydrogen bonding and halogen bonding has also been explored as a strategy to pre-organize molecules and enhance binding in supramolecular receptors. rsc.org

Non-Covalent Interaction Role in Supramolecular Assembly Example from Related Systems Reference
Hydrogen BondDirects assembly via donor-acceptor pairing.The peptide backbone and C-termini of a benzophenone-diphenylalanine conjugate form H-bonds. nih.gov
Halogen BondStabilizes crystal packing through directional interactions.C-Br···Cl halogen bonds observed as key contacts in the crystal packing of a piperazine (B1678402) derivative. researchgate.net
C-H···π / π-π StackingStabilizes structures through aromatic interactions.These interactions help govern the complex topology of aminobenzonitriles. researchgate.net
F···π / S···C(π) ContactsUnorthodox non-bonded interactions contributing to stability.Observed in the crystal structure of a selective COX-2 inhibitor containing chlorophenyl and fluorobenzyl groups. nih.gov

Environmental Transformation and Degradation Pathways of 4 P Bromophenyl 4 Chlorobenzophenone

Photolytic Degradation Mechanisms under Simulated Environmental Conditions

Photolytic degradation is a significant pathway for the transformation of many aromatic compounds in the environment, driven by the absorption of solar radiation. For 4-(p-Bromophenyl)-4'-chlorobenzophenone, the presence of the benzophenone (B1666685) chromophore suggests a high potential for photosensitized reactions. Benzophenones are known to absorb UV light, leading to the formation of an excited triplet state. nih.govrsc.org This excited state can then initiate further reactions.

The carbon-bromine (C-Br) bond is known to be particularly susceptible to photolysis. nih.gov Studies on other brominated organic pollutants indicate that the high photoreactivity of the C-Br bond can lead to its cleavage, playing a significant role in the transformation and removal of these compounds from sunlit surface waters and soils. nih.gov The primary photolytic degradation mechanism for this compound is likely initiated by the homolytic cleavage of the C-Br bond, which is generally weaker than the carbon-chlorine (C-Cl) bond, to form an aryl radical. This radical can then undergo various reactions, such as hydrogen abstraction from the surrounding medium to form 4-phenyl-4'-chlorobenzophenone.

Another potential pathway involves reactions with photochemically produced reactive species in natural waters, such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). mdpi.comnih.gov Dissolved organic matter (DOM) in natural waters can act as a photosensitizer, producing these reactive species upon irradiation. mdpi.comnih.gov These reactive oxygen species can then attack the aromatic rings of the molecule, leading to hydroxylation and potentially ring cleavage. For instance, studies on benzophenone-3 have shown that its indirect photodegradation in freshwater is significantly driven by hydroxyl radicals. nih.gov

The following table summarizes potential photolytic degradation products of this compound based on known mechanisms for similar compounds.

ReactantProposed MechanismPotential Degradation Product(s)Reference
This compoundHomolytic C-Br bond cleavage followed by hydrogen abstraction4-Phenyl-4'-chlorobenzophenone nih.gov
This compoundReaction with hydroxyl radicals (•OH)Hydroxylated derivatives (e.g., 4-(p-Bromophenyl)-4'-chloro-hydroxyphenyl-methanone) nih.gov
This compoundReaction with singlet oxygen (¹O₂)Oxidized products plos.org

Microbial Biotransformation and Potential Biodegradation Pathways

Microbial degradation is a key process determining the ultimate fate of many organic pollutants in the environment. mdpi.comnih.gov While halogenated organic compounds are often recalcitrant to biodegradation, various microorganisms have evolved enzymatic machinery to break them down. nih.govnih.gov The biodegradation of this compound is likely to be a slow process, potentially requiring a consortium of different microbial species. mdpi.com

The initial steps in the aerobic biodegradation of aromatic compounds often involve oxidation of the aromatic ring by dioxygenase enzymes to form dihydroxylated intermediates. researchgate.net These intermediates can then undergo ring cleavage, leading to the formation of aliphatic acids that can be further metabolized through central metabolic pathways like the tricarboxylic acid (TCA) cycle. researchgate.net For halogenated aromatics, a common initial step is dehalogenation, which can occur either aerobically or anaerobically. Reductive dehalogenation, where the halogen is removed and replaced by a hydrogen atom, is a key process under anaerobic conditions.

Given the structure of this compound, potential microbial biotransformation pathways could include:

Hydroxylation: Introduction of hydroxyl groups onto the aromatic rings, making them more susceptible to subsequent ring cleavage. nih.gov

Reductive Dehalogenation: Sequential removal of the bromine and chlorine atoms under anaerobic conditions.

Dioxygenase-mediated ring cleavage: Cleavage of one or both of the aromatic rings, followed by further degradation of the resulting aliphatic chains.

The presence of two different halogens may complicate the biodegradation process. The feasibility of these pathways would depend on the specific microbial communities present in the contaminated environment and the prevailing redox conditions.

Hydrolytic Stability and Characterization of Hydrolysis Products

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of an organic compound to hydrolysis under environmental conditions (typically pH 5-9) is an important factor in its persistence. Benzophenone itself is generally considered to be resistant to hydrolysis due to the lack of hydrolyzable functional groups. nih.gov

The carbon-halogen bonds in aryl halides, such as those in this compound, are generally stable and resistant to hydrolysis under typical environmental conditions. thinkswap.com The C-X bond in aryl halides is stronger than in alkyl halides due to the sp² hybridization of the carbon atom and resonance effects. Therefore, this compound is expected to be hydrolytically stable.

However, under more extreme conditions of pH or temperature, or in the presence of specific catalysts, hydrolysis could potentially occur. If hydrolysis were to take place, it would likely involve the nucleophilic substitution of the halogen atoms by a hydroxyl group. The C-Br bond is generally more reactive towards nucleophilic substitution than the C-Cl bond. Therefore, a potential, albeit unlikely, hydrolysis product under forcing conditions could be 4-(p-hydroxyphenyl)-4'-chlorobenzophenone, followed by 4-(p-hydroxyphenyl)-4'-hydroxybenzophenone.

The following table outlines the expected hydrolytic behavior of this compound.

CompoundExpected Hydrolytic StabilityPotential Hydrolysis Products (under forcing conditions)Reference
This compoundHigh4-(p-Hydroxyphenyl)-4'-chlorobenzophenone, 4-(p-Hydroxyphenyl)-4'-hydroxybenzophenone nih.govthinkswap.com

Assessment of Environmental Fate and Persistence Using Predictive Models

In the absence of extensive experimental data, predictive models such as Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for assessing the environmental fate and persistence of chemicals. nih.govnih.gov These models use the molecular structure of a compound to predict its physicochemical properties and environmental behavior.

For halogenated compounds like this compound, QSAR models can estimate properties such as:

Persistence (degradation half-life): Models based on the k-nearest neighbors (kNN) classifier have been used to estimate the degradation half-lives of brominated and chlorinated organic pollutants in air, water, soil, and sediment. nih.gov These models suggest that while persistence generally increases with the degree of halogenation for chlorinated compounds, the trend is more complex for brominated compounds due to the photoreactivity of the C-Br bond. nih.gov

Bioaccumulation Potential: The high logarithm of the octanol-water partition coefficient (LogP) of 5.93 for this compound suggests a high potential for bioaccumulation in fatty tissues of organisms. sielc.com

Adsorption to Soil and Sediment: The lipophilic nature of the compound also indicates a strong tendency to adsorb to organic matter in soil and sediment, which would reduce its mobility in the environment.

The table below provides a summary of predicted environmental fate parameters for this compound based on its structure and data from similar compounds.

Environmental CompartmentPredicted BehaviorGoverning FactorsReference
AtmospherePotential for long-range transport if volatilized, but likely to undergo photolysis.Vapor pressure, photolytic degradation. nih.gov
WaterLow solubility, likely to adsorb to suspended particles and sediment. Photolysis is a probable degradation pathway in sunlit surface waters.LogP, water solubility, photolysis. nih.govsielc.com
Soil/SedimentStrong adsorption to organic matter, leading to low mobility. Persistence will depend on microbial activity and potential for anaerobic dehalogenation.Koc (related to LogP), microbial degradation. mdpi.comnih.gov
BiotaHigh potential for bioaccumulation and biomagnification in food chains.LogP. sielc.com

Future Research Directions and Emerging Paradigms for 4 P Bromophenyl 4 Chlorobenzophenone

Exploration of Novel, More Sustainable Synthetic Methodologies

The traditional synthesis of benzophenones, often relying on classical Friedel-Crafts acylation, is frequently beset by challenges such as the use of stoichiometric amounts of aggressive Lewis acid catalysts and hazardous solvents, leading to significant environmental concerns and waste generation. The future of synthesizing 4-(p-Bromophenyl)-4'-chlorobenzophenone and its analogs is intrinsically linked to the development of greener and more sustainable methodologies.

One promising avenue is the application of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing rapid and uniform heating. nih.gov For the synthesis of this compound, microwave-assisted Suzuki or other cross-coupling reactions could offer a more energy-efficient alternative to traditional heating methods.

Another key area of development is the use of photocatalysis and solar energy . Solar-induced Friedel-Crafts acylations represent a green alternative, harnessing light energy to drive the reaction, thereby minimizing the reliance on conventional energy sources and harsh reagents. nih.govnih.gov Similarly, visible-light-induced aerobic C-H oxidation offers a pathway to synthesize aromatic ketones using air as a green oxidant, which could be adapted for the functionalization of the benzophenone (B1666685) core. mit.edu

The principles of atom economy and one-pot synthesis are also central to sustainable chemistry. Developing one-pot procedures for the synthesis of unsymmetrical diaryl ketones, where multiple reaction steps are carried out in a single reaction vessel, can significantly reduce waste and purification steps. researchgate.netyoutube.com Such strategies could be designed for this compound, potentially combining the formation of the carbon-carbon bond and the introduction of the halogen substituents in a streamlined process.

Furthermore, the exploration of solvent-free reaction conditions or the use of eco-friendly solvents like water or ionic liquids is a critical research direction. acs.orgdoaj.org For instance, the Fries rearrangement, a related reaction for synthesizing hydroxybenzophenones, has been optimized using biodegradable catalysts like p-toluenesulfonic acid under solvent-free conditions. nih.gov

Sustainable Synthetic MethodologyPotential Advantages for this compound SynthesisKey Research Focus
Microwave-Assisted SynthesisReduced reaction times, increased yields, energy efficiency.Optimization of microwave parameters for cross-coupling reactions.
Photocatalysis/Solar EnergyUse of renewable energy, mild reaction conditions, green oxidants.Development of suitable photocatalysts for the specific bond formations.
One-Pot SynthesisImproved atom economy, reduced waste, simplified purification.Design of sequential catalytic cycles for multi-step syntheses.
Solvent-Free/Green SolventsMinimized environmental impact, reduced use of hazardous substances.Identification of effective and recyclable catalysts for solvent-free conditions.

Development of Advanced In Situ Spectroscopic Probes for Reaction Monitoring

A deeper understanding and control of the synthetic processes for this compound necessitate the development and application of advanced in situ spectroscopic techniques. These methods, falling under the umbrella of Process Analytical Technology (PAT) , allow for real-time monitoring of reaction kinetics, intermediates, and product formation without the need for offline sampling and analysis. mit.eduacs.org

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for tracking the concentration of reactants and products by monitoring their characteristic vibrational frequencies in real-time. nih.gov For the synthesis of this compound, in situ FTIR could be employed to monitor the progress of Friedel-Crafts acylation or Grignard reactions, providing valuable data for process optimization and control. nih.govresearchgate.net

Raman spectroscopy offers complementary information to FTIR and is particularly well-suited for monitoring reactions in aqueous media and for tracking changes in crystalline forms. acs.orgnih.gov Its application could be crucial for monitoring the synthesis of the target compound in greener solvents or for studying the formation of different polymorphs of its derivatives.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the species present in a reaction mixture. High-pressure NMR (HP-NMR) is a specialized technique that can be used to study catalytic reactions under relevant industrial conditions, such as carbonylation or cross-coupling reactions that could be employed in the synthesis of diaryl ketones. nih.gov

The integration of these in situ spectroscopic probes into the synthesis of this compound would enable a more profound understanding of the reaction mechanisms, facilitate the optimization of reaction conditions, and ensure the quality and consistency of the final product.

In Situ Spectroscopic ProbeInformation ProvidedPotential Application in Synthesis of this compound
FTIR SpectroscopyReal-time concentration of reactants, products, and intermediates.Monitoring Friedel-Crafts acylation or Grignard reactions.
Raman SpectroscopyComplementary vibrational information, analysis in aqueous media.Monitoring synthesis in green solvents and polymorphic transformations.
NMR SpectroscopyDetailed structural information of species in solution.Mechanistic studies of catalytic cross-coupling reactions.

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The discovery of new derivatives of this compound with enhanced or novel properties can be significantly accelerated through the use of high-throughput screening (HTS) and combinatorial chemistry . mit.edursc.org These technologies allow for the rapid synthesis and evaluation of large libraries of related compounds.

Combinatorial chemistry provides a systematic approach to generate a vast number of molecules by combining a smaller number of building blocks in various combinations. nih.gov For the target compound, a combinatorial library could be created by varying the substituents on the two phenyl rings. For example, different arylboronic acids could be coupled with a 4-chlorobenzoyl chloride derivative, or various Grignard reagents could be reacted with a 4-bromobenzaldehyde (B125591) derivative to generate a library of analogs. The use of solid-phase synthesis can further streamline the process of library creation and purification. nih.gov

Once a library of derivatives is synthesized, high-throughput screening can be employed to rapidly assess their properties. researchgate.net Depending on the desired application, this could involve screening for biological activity (e.g., as potential pharmaceuticals or agrochemicals), photophysical properties (e.g., for applications in organic electronics), or material properties (e.g., as flame retardants or polymer additives). The benzophenone scaffold is known to be a "ubiquitous structure in medicinal chemistry," with derivatives exhibiting a wide range of biological activities, making this a particularly fertile area for exploration. nih.gov For instance, a library of diaryl ketone derivatives was synthesized and screened for pesticidal and antifungal activities, leading to the identification of a potent antifungal agent. nih.gov

TechnologyRole in Derivative DiscoveryExample Application for this compound
Combinatorial ChemistryRapid synthesis of large libraries of related compounds.Generating a library with diverse substituents on the phenyl rings.
High-Throughput ScreeningRapid evaluation of the properties of the synthesized library.Screening for biological activity, photophysical properties, or material performance.

Integration of Machine Learning and Artificial Intelligence in Property Prediction and Synthesis Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties and the design of efficient synthetic routes. nih.govjeeadv.ac.in These computational tools can significantly reduce the time and resources required for the discovery and development of new molecules.

Machine learning models can be trained to predict a wide range of molecular properties based on the chemical structure. For instance, ML models have been successfully used to predict the photophysical properties of organic fluorescent materials, such as emission wavelengths and quantum yields. nih.govspringernature.com Such models could be invaluable for the in silico screening of a virtual library of this compound derivatives to identify candidates with desired optical properties for applications in materials science. Furthermore, ML models are being developed to predict the reactivity of molecules, including halogenated aromatic compounds, which could aid in the design and optimization of synthetic reactions. researchgate.netwikipedia.org

The application of these in silico methods can guide experimental efforts by prioritizing the synthesis of the most promising candidates, thereby accelerating the discovery of new derivatives of this compound with tailored functionalities.

AI/ML ApplicationDescriptionRelevance to this compound
AI-Driven RetrosynthesisProposes efficient synthetic routes for a target molecule.Designing novel and optimized syntheses for the parent compound and its derivatives.
Property Prediction ModelsPredicts molecular properties based on chemical structure.In silico screening of virtual libraries for desired biological or material properties.
Reactivity PredictionPredicts the outcome and optimal conditions for chemical reactions.Optimizing the synthesis of the target compound and its analogs.

Bio-inspired Chemical Transformations and Catalysis for this compound Derivatives

Nature provides a rich source of inspiration for the development of novel and sustainable chemical transformations. Bio-inspired catalysis and biocatalysis leverage the efficiency and selectivity of enzymes and other biological systems to perform chemical reactions under mild conditions. nih.gov

A particularly relevant area is the development of biocatalytic Friedel-Crafts reactions . Enzymes have been discovered that can catalyze the acylation of aromatic compounds, offering a green alternative to the traditional Lewis acid-catalyzed methods. nih.gov The application of such enzymes to the synthesis of this compound could lead to a more sustainable and selective manufacturing process.

Furthermore, enzymes can be used to create novel derivatives of the target compound. For example, whole-cell biocatalysts can be employed for the stereoselective reduction of the ketone functionality to a chiral alcohol, a transformation that is difficult to achieve with high selectivity using conventional chemical methods. nih.govnih.gov This would open up avenues for the synthesis of chiral derivatives with potential applications in asymmetric catalysis or as chiral building blocks.

The field of chemoenzymatic synthesis combines the best of both chemical and biological catalysis to construct complex molecules. nih.gov A chemoenzymatic approach to the synthesis of functionalized this compound derivatives could involve the chemical synthesis of the core structure followed by enzymatic modifications to introduce specific functional groups with high selectivity.

Additionally, the study of the microbial degradation of halogenated aromatic compounds can provide insights into enzymes that are capable of halogenation or dehalogenation reactions. nih.gov These enzymes could potentially be harnessed for the synthesis of novel halogenated derivatives of the target compound or for bioremediation purposes.

Bio-inspired ApproachDescriptionPotential Application for this compound
Biocatalytic Friedel-Crafts AcylationUse of enzymes to catalyze the formation of the diaryl ketone.Green and selective synthesis of the core benzophenone structure.
Whole-Cell BiocatalysisUse of microorganisms for chemical transformations.Stereoselective reduction of the ketone to a chiral alcohol.
Chemoenzymatic SynthesisCombination of chemical and enzymatic reaction steps.Synthesis of complex, functionalized derivatives with high selectivity.
Halogenating/Dehalogenating EnzymesEnzymes that can add or remove halogen atoms.Creation of novel halogenated derivatives or for bioremediation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(p-Bromophenyl)-4'-chlorobenzophenone?

  • Methodological Answer : The compound is synthesized via Friedel-Crafts acylation. Reacting p-bromobenzoyl chloride with chlorobenzene in the presence of a Lewis acid catalyst (e.g., ZnCl₂ or AlCl₃) facilitates electrophilic aromatic substitution. Post-reaction purification via recrystallization (using ethanol/water) is critical to isolate the product. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of acyl chloride to aromatic substrate) and reaction monitoring via TLC (hexane:ethyl acetate, 8:2) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1660–1680 cm⁻¹) and halogen (C-Br, C-Cl) vibrations (~550–650 cm⁻¹). Compare with NIST reference data for validation .
  • NMR : ¹H NMR reveals aromatic proton splitting patterns (e.g., para-substituted benzene rings at δ 7.4–8.0 ppm). ¹³C NMR confirms carbonyl (δ ~195 ppm) and halogenated carbons.
  • XRD : SHELX software refines crystal structures, addressing challenges from heavy atoms (Br, Cl) via iterative least-squares refinement. Use high-resolution data (d-spacing < 0.8 Å) for accurate bond-length analysis .

Advanced Research Questions

Q. How can crystallographic data discrepancies arise during structure determination?

  • Methodological Answer : Discrepancies in lattice parameters or thermal displacement factors may stem from:

  • Polymorphism : Crystallization solvent polarity (e.g., DMSO vs. ethanol) can induce different packing arrangements.
  • Twinned Crystals : Use SHELXL’s TWIN command to model twinning ratios and refine overlapping reflections .
  • Disorder in Halogen Positions : Br/Cl atoms may exhibit positional disorder; apply PART instructions in SHELX to model partial occupancies .

Q. What strategies resolve contradictions in reported melting points or spectral data?

  • Methodological Answer :

  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.5%.
  • Analytical Calibration : Cross-validate melting points with differential scanning calorimetry (DSC) at 5°C/min heating rates.
  • Spectral Reproducibility : Replicate IR/NMR under standardized conditions (e.g., solvent, concentration) to isolate solvent or humidity effects .

Q. How do electron-withdrawing substituents (Br, Cl) influence reaction kinetics in derivative synthesis?

  • Methodological Answer : The para-Br and para-Cl groups deactivate the benzene rings, slowing electrophilic substitution. For derivatives (e.g., thiazolyl-quinazolinones), optimize reaction conditions:

  • Catalyst Screening : Use Pd(PPh₃)₄ for Suzuki couplings with aryl boronic acids.
  • Solvent Effects : Polar aprotic solvents (DMF) enhance nucleophilic attack in heterocycle formation. Monitor via LC-MS for intermediate trapping .

Q. What computational approaches predict the compound’s photophysical properties?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

  • HOMO-LUMO Gaps : Correlate with UV-Vis absorption maxima (~290–310 nm for benzophenones).
  • Excited-State Dynamics : Time-dependent DFT models intersystem crossing rates for triplet-state formation, relevant to photoinitiator applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.